4-Cyclopentylbenzene-1-thiol
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Overview
Description
4-Cyclopentylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a cyclopentyl group and a thiol group (-SH) at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylbenzene-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-cyclopentylbenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the nucleophilic substitution of a halogenated precursor with sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Cyclopentylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopentylbenzene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene-1-thiol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Methylbenzene-1-thiol: Contains a methyl group instead of a cyclopentyl group.
4-Phenylbenzene-1-thiol: Features a phenyl group in place of the cyclopentyl group
Uniqueness
4-Cyclopentylbenzene-1-thiol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54997-85-2 |
---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
4-cyclopentylbenzenethiol |
InChI |
InChI=1S/C11H14S/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2 |
InChI Key |
UICFBBAOCGVPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
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